molecular formula C10H13NO2 B14833472 4-Cyclopropoxy-2-methoxy-6-methylpyridine

4-Cyclopropoxy-2-methoxy-6-methylpyridine

Cat. No.: B14833472
M. Wt: 179.22 g/mol
InChI Key: DUESJSRBPLGUID-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-2-methoxy-6-methylpyridine: is an organic compound with the molecular formula C10H13NO2 It is a derivative of pyridine, a basic heterocyclic organic compound The structure of this compound includes a cyclopropoxy group, a methoxy group, and a methyl group attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-methoxy-6-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclopropanation of 2-methoxy-6-methylpyridine using cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

Chemical Reactions Analysis

Types of Reactions: 4-Cyclopropoxy-2-methoxy-6-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or cyclopropoxy groups, leading to the formation of different substituted pyridine derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) for nucleophilic substitution.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Reduced pyridine derivatives.

    Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

4-Cyclopropoxy-2-methoxy-6-methylpyridine has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-2-methoxy-6-methylpyridine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to changes in biochemical processes.

Comparison with Similar Compounds

    2-Methoxy-6-methylpyridine: Similar in structure but lacks the cyclopropoxy group.

    4-Methoxypyridine: Contains a methoxy group but lacks the methyl and cyclopropoxy groups.

    2-Bromo-4-methylpyridine: Contains a bromine atom instead of the cyclopropoxy group.

Uniqueness: 4-Cyclopropoxy-2-methoxy-6-methylpyridine is unique due to the presence of the cyclopropoxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for exploring new chemical reactions and developing novel applications in various fields.

Properties

Molecular Formula

C10H13NO2

Molecular Weight

179.22 g/mol

IUPAC Name

4-cyclopropyloxy-2-methoxy-6-methylpyridine

InChI

InChI=1S/C10H13NO2/c1-7-5-9(13-8-3-4-8)6-10(11-7)12-2/h5-6,8H,3-4H2,1-2H3

InChI Key

DUESJSRBPLGUID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)OC)OC2CC2

Origin of Product

United States

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